molecular formula C23H19NO5 B15348227 (1,1'-Biphenyl)-2-carboxylic acid, 2'-(acetyloxy)-, 4-(acetylamino)phenyl ester CAS No. 93232-37-2

(1,1'-Biphenyl)-2-carboxylic acid, 2'-(acetyloxy)-, 4-(acetylamino)phenyl ester

Cat. No.: B15348227
CAS No.: 93232-37-2
M. Wt: 389.4 g/mol
InChI Key: QYZYMDBIWCYWTP-UHFFFAOYSA-N
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Description

The compound “(1,1'-Biphenyl)-2-carboxylic acid, 2'-(acetyloxy)-, 4-(acetylamino)phenyl ester” is a biphenyl-based ester derivative with two key functional groups: a 2'-acetyloxy substituent and a 4-acetylamino phenyl ester moiety. Its structure combines aromatic rigidity with ester and amide functionalities, which may influence its solubility, stability, and biological activity.

Properties

CAS No.

93232-37-2

Molecular Formula

C23H19NO5

Molecular Weight

389.4 g/mol

IUPAC Name

(4-acetamidophenyl) 2-(2-acetyloxyphenyl)benzoate

InChI

InChI=1S/C23H19NO5/c1-15(25)24-17-11-13-18(14-12-17)29-23(27)21-9-4-3-7-19(21)20-8-5-6-10-22(20)28-16(2)26/h3-14H,1-2H3,(H,24,25)

InChI Key

QYZYMDBIWCYWTP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2C3=CC=CC=C3OC(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name Substituents/Functional Groups Molecular Weight (g/mol) Key Properties/Applications
(1,1'-Biphenyl)-2-carboxylic acid, 2'-(acetyloxy)-, 4-(acetylamino)phenyl ester 2'-OAc, 4-NHAc phenyl ester ~355.34 (calculated) Potential prodrug; ester stability
Methyl 4'-methyl-[1,1'-biphenyl]-2-carboxylate () 4'-CH₃, COOCH₃ 256.30 Intermediate for pharmaceuticals
[1,1'-Biphenyl]-4-carboxylic acid, 4'-acetyl-2-methoxy () 4'-Acetyl, 2-OCH₃ 270.28 Enhanced lipophilicity
4'-[[(1,4'-Dimethyl-2'-propyl[2,6'-bi-1H-benzimidazol]-1'-yl)methyl]-[1,1'-biphenyl]-2-carboxylic acid (Telmisartan intermediate, ) Benzimidazole core, methyl-propyl substituents 514.62 Angiotensin II receptor antagonist
Methyl 4'-nitro-[1,1'-biphenyl]-3-carboxylate () 4'-NO₂, COOCH₃ 287.27 Nitro group enhances reactivity

Key Observations :

  • Ester vs. Acid Stability : The acetyloxy and phenyl ester groups in the target compound likely improve hydrolytic stability compared to free carboxylic acids (e.g., [1,1'-biphenyl]-4-carboxylic acid in ) but may be less stable than methyl esters () .
  • Pharmacological Relevance : Telmisartan-related intermediates () highlight the importance of biphenyl scaffolds in antihypertensive drugs, suggesting the target compound could act as a prodrug or metabolite.
  • Substituent Impact: The 4-acetylamino group may enhance binding affinity to biological targets, similar to acetamide derivatives in and .

Physicochemical Properties

  • Lipophilicity : The acetyloxy and phenyl ester groups increase logP compared to carboxylate salts (e.g., [1,1'-biphenyl]-2-carboxylic acid derivatives in ).
  • Solubility: Esters generally exhibit lower aqueous solubility than their acid counterparts but better than nonpolar alkyl derivatives (e.g., 4'-octylbiphenylcarboxylic acid in ) .

Notes

  • Safety and Handling: Esters and amides may pose irritancy risks (similar to HNOC classifications in ).
  • Regulatory Status : Telmisartan-related impurities () underscore the need for rigorous purity standards in pharmaceutical applications.

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